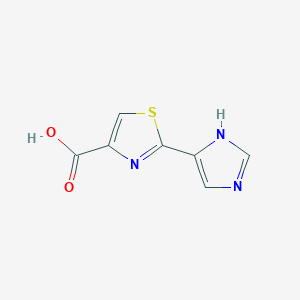

![molecular formula C18H17ClO5S B2715166 Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate CAS No. 860650-17-5](/img/structure/B2715166.png)

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

While there isn’t specific information available on the synthesis of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate, it might be synthesized through a process similar to the malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Electrooxidation and Cyclization

One application involves the electrooxidation and cyclization of dimethyl 2-(3-oxo-3-arylpropyl)malonates, leading to the formation of cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates under mild conditions. This process is significant for the synthesis of aroylcyclopropane derivatives, which are valuable in organic synthesis (Okimoto et al., 2013).

Reactions with Thiophene Derivatives

Another application is observed in the reaction of dicarbomethoxycarbene with thiophene derivatives, forming dimethyl (2-thienyl)malonate. This reaction showcases the versatility of dimethyl malonate in forming complex thiophene-based structures, which are essential in materials science and organic electronics (Jenks et al., 2009).

Hydrogenation to 1,3-Propanediol

Furthermore, dimethyl malonate is used in the vapor-phase catalytic hydrogenation to produce 1,3-propanediol on a Cu/SiO2 catalyst. This process is notable for providing an alternative route to a vital monomer used in the manufacture of polytrimethylene-terephthalate, showcasing the importance of dimethyl malonate in industrial chemistry (Zheng et al., 2017).

Iridium-Catalyzed Regiospecific Allylation

The iridium-catalyzed regiospecific allylation of dimethyl malonate demonstrates its use in producing compounds with potential applications in organic synthesis and pharmaceuticals, indicating the broad utility of dimethyl malonate in catalytic reactions (Kabro et al., 2007).

Propiedades

IUPAC Name |

dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO5S/c1-23-17(21)16(18(22)24-2)13(11-5-3-6-12(19)9-11)10-14(20)15-7-4-8-25-15/h3-9,13,16H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKRCQSXXVMGQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(CC(=O)C1=CC=CS1)C2=CC(=CC=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

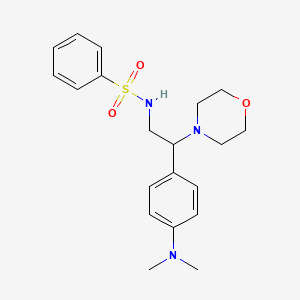

![1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2715083.png)

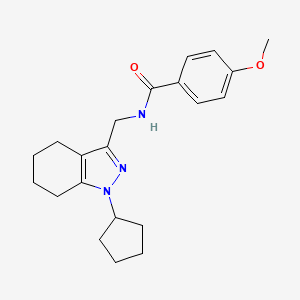

![1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2715084.png)

![N-cyclohexyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2715089.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715090.png)

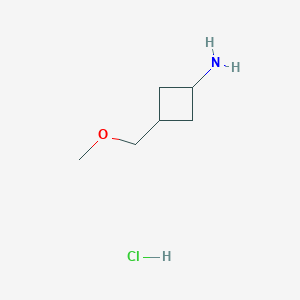

![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2715091.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2715097.png)

![1-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2715099.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2715102.png)

![11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2715105.png)